N-Formyl Thyroxine

Description

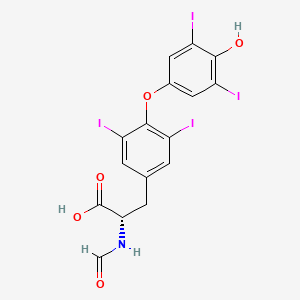

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRNTTVIRGKKSQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217422 | |

| Record name | N-Formyl thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671235-41-9 | |

| Record name | N-Formyl thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671235419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL THYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JQ6559BER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Formyl Thyroxine: Discovery, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of a Protective Group in Thyroid Hormone Synthesis

N-Formyl Thyroxine, a derivative of the principal thyroid hormone thyroxine (T4), holds a unique position in the landscape of thyroid chemistry. Unlike its parent compound, this compound is not a naturally occurring hormone but rather a synthetic intermediate, born out of the necessity for precise chemical control during the laboratory synthesis of levothyroxine, the biologically active L-enantiomer of thyroxine.[1] Its "discovery" is therefore intrinsically linked to the broader history of thyroid hormone synthesis, a journey that began with the isolation of thyroxine from thyroid glands and culminated in the sophisticated chemical strategies used today.

The primary role of this compound in chemical synthesis is that of a protected precursor. The formyl group (-CHO) is strategically attached to the alpha-amino group of the thyroxine backbone, temporarily rendering it unreactive.[2][3] This protection is crucial for specific chemical manipulations, most notably in the resolution of racemic mixtures of thyroxine, allowing for the isolation of the desired L-enantiomer, which possesses significantly higher biological activity than its D-counterpart.

This technical guide provides a comprehensive overview of this compound, from its conceptual origins in the challenges of thyroxine synthesis to detailed methodologies for its preparation and characterization. It will also explore the limited but insightful information available on its biological context, offering a complete picture for researchers and professionals in the field of drug development and thyroid research.

The Genesis of this compound: A Strategic Intermediate

The story of this compound is a chapter in the larger narrative of thyroid hormone research. The initial isolation of thyroxine by Edward C. Kendall in 1914 and the subsequent elucidation of its structure by Charles Robert Harington and George Barger in 1926 were monumental achievements. However, the chemical synthesis of thyroxine presented a new set of challenges, a primary one being the control of stereochemistry to produce the biologically active L-isomer.

It is in this context that the concept of amino-group protection became critical. The formylation of the amino acid backbone of thyroxine or its precursors emerged as a practical solution. By converting the reactive primary amine to a less reactive formamide, chemists could perform other necessary reactions on the molecule without unwanted side reactions at the nitrogen atom.

The use of a formyl group as a protecting group is a well-established strategy in peptide synthesis. It is known for its stability under various reaction conditions and for the existence of reliable methods for its subsequent removal (deprotection) to restore the free amine.[2][4][5]

Chemical Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the direct formylation of L-thyroxine. The most common method involves the use of formic acid, often in the presence of a dehydrating agent like acetic anhydride to facilitate the reaction.

Experimental Protocol: N-Formylation of L-Thyroxine

Objective: To synthesize N-Formyl-L-Thyroxine by reacting L-thyroxine with formic acid.

Materials:

-

L-Thyroxine

-

Formic acid (98-100%)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add L-thyroxine.

-

Solvent and Reagent Addition: Add toluene to the flask to create a suspension. Then, add 1.2 to 2.0 equivalents of 85-100% formic acid.

-

Azeotropic Removal of Water: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (L-thyroxine) is no longer visible.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Formic Acid as Formylating Agent: Formic acid is a readily available and effective source of the formyl group.

-

Toluene and Dean-Stark Trap: The use of toluene as a solvent allows for the azeotropic removal of water, which is a byproduct of the formylation reaction. Removing water shifts the equilibrium towards the product, leading to higher yields.

-

Reaction Monitoring by TLC: TLC is a quick and efficient way to track the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction's endpoint.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The successful synthesis of this compound requires thorough characterization to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | Appearance of a new signal in the amide region (around 8-9 ppm) corresponding to the formyl proton (-CHO). Shifts in the signals of the protons adjacent to the newly formed amide bond. |

| ¹³C NMR Spectroscopy | Appearance of a new signal for the formyl carbonyl carbon (around 160-165 ppm). |

| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of this compound (C₁₆H₁₁I₄NO₅, MW: 804.88 g/mol ).[6][7] Fragmentation patterns should be consistent with the structure. |

| Infrared (IR) Spectroscopy | Appearance of a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹). Presence of N-H stretching vibration. |

| Melting Point | A sharp melting point indicates a high degree of purity. |

The Biological Significance of this compound: An Area for Exploration

Currently, there is a scarcity of published research specifically investigating the biological activity and mechanism of action of this compound. It is primarily regarded as a synthetic intermediate and is also recognized as a potential impurity in the manufacturing of levothyroxine.[1]

Based on its structure, it is plausible that this compound may possess some level of biological activity, albeit likely different from that of thyroxine. The presence of the formyl group on the alpha-amino acid moiety would significantly alter its interaction with thyroid hormone receptors and transport proteins.

One hypothesis is that this compound could act as a prodrug of thyroxine. In vivo, enzymatic deformylation could potentially cleave the formyl group, releasing active L-thyroxine. However, the extent and rate of such a conversion in biological systems have not been reported.

Alternatively, this compound might exhibit its own intrinsic, albeit weaker, thyromimetic or even antagonistic effects at the thyroid hormone receptors. The bulky and polar formyl group could hinder optimal binding to the receptor's ligand-binding pocket.

Proposed Signaling Pathway for Thyroxine (for context)

To understand the potential biological role of this compound, it is essential to consider the established signaling pathway of its parent compound, thyroxine.

Caption: Simplified signaling pathway of thyroxine (T4).

Further research is warranted to elucidate the specific biological effects of this compound. Such studies could involve in vitro receptor binding assays, cell-based reporter gene assays, and in vivo studies in animal models of hypothyroidism.

Conclusion and Future Perspectives

This compound serves as a compelling example of how fundamental principles of organic chemistry, such as the use of protecting groups, are indispensable in the synthesis of complex and life-saving pharmaceuticals like levothyroxine. While its primary role has been defined within the realm of chemical synthesis, the full extent of its biological properties remains an open and intriguing question.

Future research into this compound could explore its potential as a prodrug with modified pharmacokinetic properties or investigate any unique interactions it may have with thyroid hormone signaling pathways. A deeper understanding of this synthetic derivative could not only refine synthetic strategies for thyroid hormones but also potentially uncover novel therapeutic avenues.

References

- BenchChem. (2025).

- Jorgensen, E. C., & Zenker, N. (1988). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 31(1), 37–54.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 671235-41-9 | Product Name : this compound. Retrieved from [Link]

- Toth, G. K., & Penke, B. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 747.

- Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597.

-

VU Research Repository. (n.d.). Synthesis of Novel Thyroid Hormone Analogues. Retrieved from [Link]

-

Wikipedia. (2024). Formylation. Retrieved from [Link]

-

ChemSrc. (2025). N-formyl-3,5-diiodo-L-thyronine | CAS#:120408-14-2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubMed. (1951). The biological action of substances related to thyroxine. 9. The effect of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of triiodothyronine in the rat. Retrieved from [Link]

-

PubMed. (1974). The many faces of thyroxine. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). Levothyroxine N-Formyl-T4 Impurity (USP). Retrieved from [Link]

-

YouTube. (2017). Endocrinology | Synthesis of Thyroid Hormone. Retrieved from [Link]

-

PubMed Central. (2017). Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance. Retrieved from [Link]

-

PubMed. (n.d.). Purification of thyroxine and triiodothyronine for radioassay with sephadex. Retrieved from [Link]

- Google Patents. (n.d.). Process for removing an n-formyl group.

-

ResearchGate. (2017). Synthesis and biological evaluation of new substituted thioglycolurils, their analogues and derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. Retrieved from [Link]

-

Vivo Pathophysiology. (n.d.). Synthesis and Secretion of Thyroid Hormones. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PubMed. (2005). Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The biological action of substances related to thyroxine; the effect of n-alkyl 3:5-diiodo-4-hydroxybenzoates on oxygen consumption in mice. Retrieved from [Link]

-

PubMed. (2025). Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance. Retrieved from [Link]

-

FDA. (n.d.). This compound. Retrieved from [Link]

Sources

Whitepaper: A Multi-Platform Analytical Approach to the Structural Elucidation of N-Formyl Thyroxine

Abstract

N-Formyl Thyroxine is a critical derivative and potential impurity of Levothyroxine, a widely prescribed synthetic thyroid hormone.[1][2] The unambiguous determination of its molecular structure is paramount for ensuring pharmaceutical quality, understanding its toxicological and pharmacological profiles, and controlling synthetic pathways. This in-depth technical guide outlines a systematic, multi-faceted analytical strategy for the complete structure elucidation of this compound. By integrating data from high-resolution mass spectrometry (HRMS), advanced nuclear magnetic resonance (NMR) spectroscopy, and confirmatory synthesis, we present a self-validating workflow that provides unequivocal proof of structure. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for characterizing thyroid hormone analogues and related compounds.

Introduction: The Rationale for Structural Verification

Thyroxine (T4) is a primary hormone produced by the thyroid gland, essential for regulating metabolism.[3] Its synthetic counterpart, Levothyroxine, is a cornerstone therapy for hypothyroidism.[4] During the synthesis or degradation of Levothyroxine, various related substances can be formed, including this compound.[1] While its biological activity is reported to be less than that of Thyroxine, its presence must be rigorously controlled and characterized.[5]

The core challenge in structure elucidation is to move beyond a simple molecular formula to a precise three-dimensional arrangement of atoms. For this compound, the primary question is confirming the location of the formyl group on the nitrogen atom of the alanine side chain, as opposed to other potential isomers. This guide details the logical progression of experiments designed to answer this question with the highest degree of scientific certainty.

Foundational Analysis and Hypothesis

The starting point for any elucidation is the known structure of the parent compound, L-Thyroxine.

-

L-Thyroxine (T4):

Based on its nomenclature, "this compound" hypothesizes the addition of a formyl group (–CHO) to the primary amine of the alanine moiety. This proposed modification leads to the following expected molecular properties:

-

Proposed this compound:

The net change from T4 (C₁₅H₁₁I₄NO₄) is the addition of one carbon and one oxygen atom (CO), consistent with N-formylation. The subsequent analytical workflow is designed to rigorously test this hypothesis.

Figure 1: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming Molecular Formula and Core Fragments

High-Resolution Mass Spectrometry (HRMS) is the first experimental step, providing two crucial pieces of information: the exact mass to confirm the elemental composition and the fragmentation pattern to probe the molecule's substructures.

Causality of Experimental Choice: We choose Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight (LC-ESI-TOF) or Orbitrap HRMS. LC separates the analyte from impurities, while ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for clear observation of the molecular ion. The high-resolution mass analyzer is essential to calculate a molecular formula with high confidence, differentiating it from other potential isobaric compounds.[12]

Expected HRMS Data

| Parameter | Expected Value | Rationale |

| Ionization Mode | Negative ESI | The phenolic hydroxyl and carboxylic acid groups are readily deprotonated. |

| [M-H]⁻ Adduct | m/z 803.6743 | Corresponds to the exact mass of the C₁₆H₁₀I₄NO₅⁻ ion. |

| Mass Accuracy | < 5 ppm | Standard for confirming elemental composition in modern HRMS. |

| Isotopic Pattern | Characteristic of I₄ | Iodine is monoisotopic (¹²⁷I), so a clean M, M+1, M+2 pattern based on ¹³C abundance is expected, without the complexity seen with Cl or Br.[13][14][15] |

Tandem MS (MS/MS) for Structural Insight

By selecting the parent ion (m/z 803.67) and subjecting it to collision-induced dissociation (CID), a fragmentation tree can be generated. This provides direct evidence of the molecule's connectivity.

Figure 2: Proposed MS/MS fragmentation pathway for this compound.

Protocol 1: LC-HRMS Analysis

-

Sample Preparation: Dissolve 1 mg of this compound standard in 1 mL of 50:50 acetonitrile:water (v/v) to create a 1 mg/mL stock. Further dilute to 1 µg/mL in the same solvent.

-

LC Conditions:

-

Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas: Nitrogen at 300 °C, 8 L/min.

-

Mass Range: m/z 100-1000.

-

Acquisition Mode: Full scan for parent ion confirmation; targeted MS/MS for fragmentation analysis with collision energy ramp (e.g., 10-40 eV).

-

-

Data Analysis: Extract the chromatogram for the expected parent ion mass. Calculate the mass error (in ppm) from the theoretical exact mass. Annotate the MS/MS spectrum with proposed fragment structures.

NMR Spectroscopy: Unambiguous Connectivity Mapping

While MS confirms what is present, NMR spectroscopy determines how it is connected. A suite of 1D and 2D NMR experiments provides the definitive proof of the N-formyl linkage.

Causality of Experimental Choice: A combination of ¹H, ¹³C, and 2D NMR is required. ¹H NMR identifies all proton environments, while ¹³C NMR maps the carbon backbone. The critical experiments are the 2D correlation spectra (COSY, HSQC, and especially HMBC), which reveal bonding relationships through space and across multiple bonds.[16][17] HMBC is the key to proving the N-formyl structure, as it can show a correlation between the formyl proton and the alpha-carbon of the alanine side chain.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Moiety | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Shift |

| Formyl Group | -CHO | ~8.2 (s) | ~163 | Deshielded aldehyde proton and carbonyl carbon. |

| Amide | -NH- | ~8.5 (d) | - | Amide proton, coupled to the α-proton. |

| Alanine | α-CH | ~4.7 (m) | ~55 | Alpha to both a carbonyl and an amide nitrogen. |

| Alanine | β-CH₂ | ~3.2 (m) | ~37 | Standard alkyl region, adjacent to an aromatic ring. |

| Carboxylic Acid | -COOH | >10 (br s) | ~175 | Highly deshielded acidic proton and carbonyl carbon. |

| Aromatic | Inner Ring CH | ~7.8 (s) | ~140 | Protons on the tetra-substituted inner ring. |

| Aromatic | Outer Ring CH | ~7.0 (s) | ~115 | Protons on the tri-substituted outer ring. |

Note: Shifts are approximate and solvent-dependent. Comparison to the spectra of L-Thyroxine is essential.

The Decisive HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this elucidation. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Sources

- 1. Levothyroxine N-Formyl Impurity (CAS 671235-41-9) | Certified Exporter of Impurity Standards [chemicea.com]

- 2. This compound | CAS 671235-41-9 | LGC Standards [lgcstandards.com]

- 3. Thyroxine - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | C16H11I4NO5 | CID 71316964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. biosynth.com [biosynth.com]

- 12. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. 1H and 13C NMR relaxation studies of molecular dynamics of the thyroid hormones thyroxine, 3,5,3'-triiodothyronine, and 3,5-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

N-Formyl Thyroxine: An Enigmatic Derivative in Thyroid Hormone Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Intersection of Formylation and Thyroid Function

In the intricate landscape of thyroid hormone metabolism, the canonical pathways of deiodination, glucuronidation, and sulfation are well-established pillars of our understanding.[1][2] These processes meticulously regulate the activation, inactivation, and clearance of thyroxine (T4) and its more potent metabolite, triiodothyronine (T3).[3][4][5][6] However, beyond these well-trodden paths lies a molecule of intrigue: N-formyl thyroxine. While chemically defined and commercially available, its biological significance remains largely shrouded in mystery, presenting a frontier for novel research in endocrinology and drug development.[7][8][9][10][11][12]

This technical guide ventures into this nascent area of study. As Senior Application Scientists, we synthesize the sparse yet intriguing data on this compound, placing it within the broader context of thyroid biology. This document will not only delineate what is currently known but will also, more critically, illuminate the vast expanses of the unknown. We will explore the hypothetical implications of N-formylation on thyroxine's function and propose a structured research framework to systematically unravel its potential biological roles. Our objective is to provide a foundational resource that stimulates inquiry and guides the experimental design for researchers poised to investigate this enigmatic derivative.

Part 1: The Known Entity - this compound

This compound is a derivative of thyroxine, the primary hormone secreted by the thyroid gland.[3][13][14] The modification occurs at the alpha-amino group of the alanine side chain, where a formyl group (-CHO) is attached.[10][11]

Chemical Structure:

-

Systematic Name: (2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid[9]

Currently, this compound is primarily recognized in the pharmaceutical industry as an impurity of levothyroxine, the synthetic form of T4 used for treating hypothyroidism.[10] Its presence in these preparations necessitates its synthesis as a reference standard for quality control purposes.[9]

A pivotal, albeit brief, piece of information comes from a supplier of a labeled version of this compound, this compound-13C6, which is noted to have "less thyroid activity than Thyroxine Sodium".[7] This suggests that the N-formylation significantly attenuates the biological function of the parent hormone.

Part 2: Hypothetical Biological Significance and Unanswered Questions

The observation of reduced activity serves as a critical launchpad for a series of hypotheses regarding the biological implications of N-formylation.

Impact on Thyroid Hormone Receptor Binding and Activation

Thyroid hormones exert their primary effects by binding to nuclear thyroid hormone receptors (TRs), which in turn act as transcription factors to regulate gene expression.[15][16][17] The binding of T3 (and to a lesser extent, T4) to the ligand-binding domain of TRs initiates a conformational change that is crucial for transcriptional activation.[15][17]

The addition of a formyl group to the alanine side chain of thyroxine could sterically hinder its entry into the ligand-binding pocket of TRs or alter the electronic interactions necessary for stable binding and receptor activation. This would provide a direct molecular explanation for the observed reduction in thyroid activity.

Logical Relationship: N-Formylation and Receptor Interaction

Caption: Hypothetical impact of N-formylation on thyroxine's interaction with its receptor.

Altered Transport and Metabolism

The journey of thyroxine from the thyroid gland to target cells is a highly regulated process involving binding to plasma proteins (like thyroxine-binding globulin) and transport across cell membranes by specific transporters (such as MCT8).[18][19] The modification of the amino group could potentially alter the affinity of thyroxine for these transport proteins, thereby affecting its bioavailability and tissue distribution.

Furthermore, the primary metabolic pathways for thyroxine are deiodination and conjugation. It is plausible that N-formylation could either be a novel, minor metabolic pathway itself or could influence the susceptibility of the thyroxine molecule to other metabolic enzymes. For instance, the formylation might inhibit or enhance the action of deiodinases, the selenoenzymes responsible for converting T4 to T3.[5][6]

Endogenous Production: A Key Unknown

A fundamental question is whether N-formylation of thyroxine occurs endogenously or is purely a synthetic artifact. The enzymes responsible for N-formylation of other biomolecules, such as N-formyltransferases, are known, particularly in prokaryotes and in the context of purine biosynthesis.[20] However, the existence of a vertebrate enzyme that specifically targets thyroxine for N-formylation has not been reported. Identifying such an enzyme and its tissue-specific expression would be a monumental step in establishing the biological relevance of this compound.

Part 3: A Proposed Research Roadmap

To transition this compound from a chemical curiosity to a molecule with a defined biological role, a systematic, multi-pronged research approach is essential.

Analytical and In Vitro Characterization

The first phase should focus on developing sensitive analytical methods and characterizing the basic biochemical properties of this compound.

Experimental Protocol: Development of a Sensitive LC-MS/MS Method for this compound Detection

-

Objective: To develop and validate a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.

-

Materials:

-

Instrumentation:

-

High-performance liquid chromatography (HPLC) system[21]

-

Triple quadrupole mass spectrometer

-

-

Methodology:

-

Sample Preparation: Spike biological matrix with the internal standard. Perform protein precipitation followed by SPE for sample clean-up and concentration.

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of methanol and water containing 0.1% formic acid.

-

Mass Spectrometric Detection: Optimize multiple reaction monitoring (MRM) transitions for both this compound and the internal standard in negative ion mode.

-

Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

-

Causality and Self-Validation: The use of a stable isotope-labeled internal standard and specific MRM transitions ensures high specificity and accuracy, correcting for matrix effects and variations in sample processing.

Experimental Workflow: In Vitro Characterization

Caption: Workflow for the initial analytical and in vitro assessment of this compound.

Quantitative Data Summary (Hypothetical)

| Compound | TRβ Binding Affinity (Kd, nM) | Transcriptional Activation (EC50, nM) |

| T3 | ~0.1 | ~0.5 |

| T4 | ~1-2 | ~50 |

| This compound | >1000 (Hypothesized) | >10000 (Hypothesized) |

Cellular and In Vivo Investigations

Should in vitro studies reveal any significant (even if inhibitory) activity, the next logical step would be to investigate the effects of this compound in cellular and animal models.

-

Cell-based assays: Investigate the effects of this compound on T3-responsive gene expression in various cell lines (e.g., hepatocytes, cardiomyocytes).

-

Enzyme screening: Screen a panel of known formyltransferases and other modifying enzymes for their ability to produce this compound from T4.

-

Animal models: Administer this compound to rodent models (e.g., hypothyroid rats) to assess its in vivo effects on metabolic rate, heart rate, and serum levels of thyroid-stimulating hormone (TSH).

Conclusion: A Call to Investigation

The biological significance of N-formylation of thyroxine is, at present, an open question. The limited available data suggests it is an inactivating modification. However, this "inactivity" could in itself be a regulated physiological process. Is N-formylation a mechanism for the fine-tuning of thyroid hormone signaling? Is it a detoxification pathway? Or is this compound merely a synthetic curiosity with no endogenous counterpart?

Answering these questions requires a dedicated research effort, moving from fundamental analytical chemistry to complex in vivo physiology. The protocols and logical frameworks presented in this guide offer a starting point for such an endeavor. The potential discovery of a novel pathway in thyroid hormone metabolism promises not only to enrich our understanding of endocrinology but also to potentially unveil new therapeutic targets for thyroid-related disorders. The journey to understand this compound is just beginning, and for the prepared researcher, it is a path ripe with the potential for discovery.

References

- Friesema EC, Ganguly S, Abdalla A, Manning Fox JE, Halestrap AP, Visser TJ. Identification of monocarboxylate transporter 8 as a specific thyroid hormone transporter. J Biol Chem 2003;278(41):40128–35.

- Heuer H, Maier MK, Iden S, Mittag J, Friesema EC, Visser TJ, et al. The monocarboxylate transporter 8 (Mct8) is a specific thyroid hormone transporter: Mct8-knockout mice are thyroid hormone resistant. N Engl J Med 2010;362(10):906–16.

-

Pharmaffiliates. This compound-13C6 | CAS No: 1346604-89-4. [Link]

- Takeda T, Suzuki S, Liu RT, DeGroot LJ. Triiodothyroacetic acid has unique potential for therapy of resistance to thyroid hormone. J Clin Endocrinol Metab 1995;80:2033–40.

- Martínez L, Nascimento AS, Nunes FM, Phillips K, Aparicio R, Dias SM, et al. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy. Mol Cell Endocrinol 2001;174:59–69.

-

Harvard Medical School. Thyroid Disorders. [Link]

- Wagner RL, Huber BR, Shiau AK, Kelly A, Cunha Lima ST, Scanlan TS, Apriletti JW, Baxter JD, West BL, Fletterick RJ. Thyroxine-thyroid hormone receptor interactions. J Biol Chem. 2004 Dec 31;279(53):55561-8.

- Visser WE, van Mullem A, Visser TJ. Therapeutic applications of thyroid hormone analogues in resistance to thyroid hormone (RTH) syndromes. Mol Cell Endocrinol. 2017 Dec 15;458:82-90.

-

Wikipedia. Thyroid hormones. [Link]

-

Wikipedia. Thyroxine. [Link]

- Thoden JB, Holden HM. Enzymes Required for the Biosynthesis of N-formylated Sugars. Arch Biochem Biophys. 2016 May 1;597:2-11.

-

Pharmaffiliates. This compound | CAS No: 671235-41-9. [Link]

-

Cleveland Clinic. Thyroid Hormone. [Link]

- Preethi G, Siva Prasad M, Prachet P, Rama Rao N. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review. J Pharm Res. 2023; 12(6): 1-10.

- Carvalho DP, Dupuy C. Thyroid hormone biosynthesis and release. Mol Cell Endocrinol. 2017 Dec 15;458:6-14.

- Ayers SD, Baxter JD, Webb P.

- Mondal S, Mugesh G. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Int J Mol Sci. 2021;22(16):8894.

- Shaikh A, Kanase K, Veer V, Bhosale A. Analytical Method Development and Validation of RP-HPLC Method for Estimation of Levothyroxine in Bulk and Pharmaceutical Dosage.

- Visser TJ. Metabolism of Thyroid Hormone. Endotext [Internet]. South Dartmouth (MA): MDText.com, Inc.; 2000-.

- Mondal S, Mugesh G. Thyroid Hormone Deiodination-Mechanisms and Small Molecule Enzyme Mimics. Int J Mol Sci. 2021 Aug 19;22(16):8894.

- Wu SY, Green WL, Huang WS, Hays MT, Chopra IJ. Alternate pathways of thyroid hormone metabolism. Thyroid. 1998 Jul;8(7):667-80.

-

Wikipedia. Thyroid hormone receptor. [Link]

- Cioffi F, Goglia F, Lanni A, Moreno M. biological actions of 'nonclassical' thyroid hormones. J Endocrinol. 2014 Apr;221(1):R1-14.

- Di-Paola-Naranjo R, Gonzalez-Musso F, Allemandi D, Buontempo F.

-

Universitat de Barcelona. TR (THYROID HORMONE RECEPTOR). NuRCaMeIn. [Link]

-

U.S. Food and Drug Administration. Older Therapies Aren't Necessarily Better for Thyroid Hormone Replacement. [Link]

- Armando Hasudungan. Endocrinology | Synthesis of Thyroid Hormone. YouTube. 2017 May 11.

Sources

- 1. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alternate pathways of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. mdpi.com [mdpi.com]

- 6. Thyroid Hormone Deiodination-Mechanisms and Small Molecule Enzyme Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. biosynth.com [biosynth.com]

- 9. This compound | CAS 671235-41-9 | LGC Standards [lgcstandards.com]

- 10. Levothyroxine N-Formyl Impurity (CAS 671235-41-9) | Certified Exporter of Impurity Standards [chemicea.com]

- 11. scbt.com [scbt.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. npthyroid.com [npthyroid.com]

- 14. Thyroxine - Wikipedia [en.wikipedia.org]

- 15. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 17. TR (THYROID HORMONE RECEPTOR) - NuRCaMeIn [ub.edu]

- 18. repub.eur.nl [repub.eur.nl]

- 19. Therapeutic applications of thyroid hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enzymes Required for the Biosynthesis of N-formylated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

An In-Depth Technical Guide to the In Vivo Metabolism of N-Formyl Thyroxine: A Proposed Investigational Framework

Abstract

N-Formyl Thyroxine (NFT) is a synthetic derivative of the primary thyroid hormone, thyroxine (T4). While the metabolic fate of T4 is well-documented, the in vivo disposition of NFT remains uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolism of NFT. We postulate a primary metabolic pathway initiated by enzymatic deformylation to yield T4, which subsequently enters its known metabolic cascade, including deiodination, glucuronidation, and sulfation. This document outlines detailed in vivo and in vitro experimental protocols, advanced analytical methodologies for metabolite identification and quantification, and the causal reasoning behind these proposed experimental designs. The objective is to provide a robust, self-validating system for elucidating the complete metabolic profile of this compound, a critical step in understanding its potential biological activity and therapeutic applications.

Introduction: The Rationale for Investigating this compound Metabolism

Thyroid hormones are fundamental regulators of metabolism, growth, and development.[1][2] The primary secretory product of the thyroid gland is thyroxine (T4), which is considered a prohormone that is peripherally converted to the more biologically active triiodothyronine (T3).[1][2][3] The synthesis and administration of levothyroxine, the synthetic form of T4, is the cornerstone of therapy for hypothyroidism.[3][4]

This compound (C16H11I4NO5)[5][6][7][8] is a derivative of thyroxine, characterized by a formyl group attached to the amino group of the alanine side chain. This modification could potentially alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. For instance, N-formylation could serve as a pro-drug strategy to modify absorption, distribution, or metabolic stability. However, without a clear understanding of its in vivo metabolic fate, the biological implications of NFT remain speculative.

The central hypothesis of this guide is that this compound undergoes enzymatic deformylation in vivo to release thyroxine. This process would be catalyzed by a yet-to-be-identified mammalian N-formyl peptide deformylase or a similar hydrolase.[9][10][11][12][13] Following this initial metabolic step, the liberated thyroxine would then be subject to its well-established metabolic pathways.[14][15]

This guide provides a detailed roadmap for testing this hypothesis and fully characterizing the metabolism of NFT.

Hypothesized Metabolic Pathways of this compound

The proposed metabolic cascade for NFT is a two-stage process. The initial and rate-limiting step is hypothesized to be the deformylation of NFT to T4. Subsequently, T4 is metabolized via three main pathways: deiodination, glucuronidation, and sulfation.[14][15]

-

Stage 1: Deformylation. This is the pivotal step in the bioactivation of NFT. We propose that a mammalian deformylase cleaves the N-formyl group, yielding thyroxine and formate.[9][12]

-

Stage 2: Thyroxine Metabolism. Once formed, T4 is metabolized as follows:

-

Deiodination: The sequential removal of iodine atoms is catalyzed by a family of selenoenzymes known as deiodinases (D1, D2, D3).[3][15] Outer ring deiodination of T4 by D1 and D2 produces the active hormone T3.[2][15][16] Inner ring deiodination by D3 converts T4 to the inactive reverse T3 (rT3).[15]

-

Glucuronidation and Sulfation: In the liver, T4 and its metabolites can be conjugated with glucuronic acid or sulfate, which increases their water solubility and facilitates their excretion in bile and urine.[4][14]

-

The following diagram illustrates this hypothesized metabolic pathway.

Caption: Hypothesized metabolic pathway of this compound.

Methodologies for Investigating In Vivo Metabolism

A multi-faceted approach is required to robustly characterize the in vivo metabolism of NFT. This involves pharmacokinetic studies in animal models, coupled with advanced analytical techniques for metabolite profiling.

In Vivo Experimental Models

Rodent models, such as Wistar rats, are suitable for initial pharmacokinetic and metabolism studies due to their well-characterized physiology and ease of handling.[17]

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Acclimatization: Male Wistar rats (250-300g) should be acclimatized for at least one week with a standard diet and water ad libitum.

-

Dosing:

-

A cohort of rats (n=5 per time point) will be administered NFT via oral gavage at a dose of 10 mg/kg. The vehicle should be a suitable aqueous solution, such as 0.5% carboxymethylcellulose.

-

A parallel cohort will be administered an equimolar dose of levothyroxine as a positive control.

-

-

Sample Collection:

-

Blood samples (approx. 200 µL) will be collected from the tail vein into EDTA-coated tubes at pre-dose (0) and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

-

Plasma will be separated by centrifugation (3000 x g for 15 minutes at 4°C) and stored at -80°C until analysis.[18]

-

Urine and feces will be collected over 48 hours using metabolic cages to assess excretion pathways.

-

-

Tissue Distribution (Optional): At the final time point, animals can be euthanized, and tissues (liver, kidney, thyroid, brain) can be harvested to determine tissue-specific accumulation of NFT and its metabolites.

The following diagram outlines the general workflow for an in vivo metabolism study.

Caption: General experimental workflow for in vivo metabolism studies.

Analytical Techniques for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying thyroid hormones and their metabolites in biological matrices due to its high sensitivity and specificity.[19][20][21]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Plasma: To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., ¹³C₆-T4) to precipitate proteins.[18][20] Vortex and centrifuge at 16,000 x g for 10 minutes.[18] The supernatant is then diluted and injected into the LC-MS/MS system.

-

Urine: Dilute urine samples with mobile phase and inject directly.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.5 µm) is suitable for separating NFT and its metabolites.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B) can be used.[18]

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated for optimal sensitivity for each analyte.

-

Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The precursor ion (Q1) and a specific product ion (Q3) for each analyte will be monitored.

-

Data Presentation: Proposed MRM Transitions for NFT and Key Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound (NFT) | 805.7 | 761.7 | ESI+ |

| Thyroxine (T4) | 777.7 | 733.7 | ESI+ |

| Triiodothyronine (T3) | 651.8 | 607.8 | ESI+ |

| Reverse T3 (rT3) | 651.8 | 607.8 | ESI+ |

| Internal Standard (¹³C₆-T4) | 783.7 | 739.7 | ESI+ |

Note: These are predicted values and must be optimized experimentally.

In Vitro Confirmatory Studies

To specifically investigate the initial deformylation step, in vitro assays using liver subcellular fractions are essential.

Experimental Protocol: Liver Microsomal Assay

-

Incubation: Incubate NFT (1 µM) with rat liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system.

-

Time Course: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Quenching: The reaction is stopped by adding cold acetonitrile.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS for the disappearance of NFT and the appearance of T4.

-

Causality: The experiment should be repeated without the NADPH-regenerating system to rule out non-enzymatic degradation and with heat-inactivated microsomes to confirm the enzymatic nature of the conversion.

Potential Biological Significance and Future Directions

Elucidating the metabolism of this compound is the first step in understanding its potential as a therapeutic agent. If NFT is efficiently converted to T4, it could act as a pro-drug with potentially altered absorption or distribution profiles. For instance, the formyl group might protect the molecule from degradation in the gastrointestinal tract or facilitate its transport across cellular membranes.

Future research should focus on:

-

Identifying the specific enzyme(s) responsible for NFT deformylation.

-

Assessing the biological activity of NFT itself, in case it has intrinsic activity before conversion to T4.

-

Conducting efficacy studies in animal models of hypothyroidism to compare NFT with standard levothyroxine therapy.[22][23]

By following the comprehensive framework outlined in this guide, researchers can systematically unravel the metabolic fate of this compound, paving the way for a thorough evaluation of its pharmacological potential.

References

- Chaulin AM, Grigorieva JV, Suvorova GN, Duplyakov DV. Experimental Modeling of Hypothyroidism: Principles, Methods, Several Advanced Research Directions in Cardiology. Russian Open Medical Journal 2021; 10: e0311. DOI: 10.15275/rusomj.2021.0311.

- Colucci P, Yue CS, Ducharme M, Benvenga S. A review of the pharmacokinetics of levothyroxine for the treatment of hypothyroidism. Eur Endocrinol. 2013;9:40–7.

- Gugliemi, V., et al. Drug interactions in users of tablet vs. oral liquid levothyroxine formulations: A real-world evidence study in primary care. Endocrine 2018, 59, 585–592.

- Hegedüs L, Bianco AC, Jonklaas J, et al. 2021 American Thyroid Association Guidelines for Diagnosis and Management of Hyperthyroidism and other causes of Thyrotoxicosis. Thyroid. 2022;32(10):1127-1159.

- Jonklaas J, Bianco AC, Bauer AJ, et al. Guidelines for the Treatment of Hypothyroidism: Prepared by the American Thyroid Association Task Force on Thyroid Hormone Replacement. Thyroid. 2014;24(12):1670-1751.

- Kansagra SM, McCudden CR, Willis MS. The challenges and complexities of thyroid hormone replacement. Lab Med. 2010;41:338–48.

- Köhrle J. The colorful diversity of thyroid hormone metabolites. Eur Thyroid J. 2019;8:115–29.

- Landucci E, Laurino A, Cinci L, Gencarelli M, Raimondi L. Thyroid hormone, thyroid hormone metabolites and mast cells: a less explored issue. Front Cell Neurosci. 2019;13:79.

- Louzada RA, Carvalho DP. Similarities and differences in the peripheral actions of thyroid hormones and their metabolites. Front Endocrinol (Lausanne). 2018;9:394.

- Mandel SJ, Larsen PR, Seely EW, Brent GA. Increased need for thyroxine during pregnancy in women with primary hypothyroidism. N Engl J Med. 1990;323(2):91‐96.

- Mazel, D; Pochet, S and Marliere, P (1994).

- Meinnel T, Blanquet S, Dardel F. A new subclass of the zinc metalloproteases superfamily revealed by the solution structure of peptide deformylase. J. Mol. Biol. 262, 375-86, (1996).

-

Peeters RP, Visser TJ. Metabolism of thyroid hormone. Endotext [Internet]. Available at [Link]. Accessed Jul 2020.

- Ragusa S, Mouchet P, Lazennec C, Dive V, Meinnel T (June 1999). "Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin". Journal of Molecular Biology. 289 (5): 1445–1457.

- Richards K, et al. Quantification of 11 thyroid hormones and associated metabolites in blood using isotope-dilution liquid chromatography tandem mass spectrometry. Anal Bioanal Chem. 2011;401(5):1565-76.

- Surks MI, Schadlow AR, Stock JM, Oppenheimer JH. Determination of iodothyronine absorption and conversion of L-thyroxine (T4) to L-triiodothyronine (T3) using turnover rate techniques. J Clin Invest. 1973;52(4):805-11.

- Trimboli P, Scappaticcio L, De Bellis A, et al. Different formulations of levothyroxine for treating hypothyroidism: A Real-Life study. Int J. Endocrinol. 2020, 2020, 4524759.

- van der Spek, A. H., et al. "Thyroid hormone transport, metabolism, and action in the developing brain." Frontiers in endocrinology 8 (2017): 33.

- Virili C, Stramazzo I, Santaguida MG, et al. Ulcerative colitis as a novel cause of increased need for levothyroxine. Front Endocrinol (Lausanne). 2019;10:233.

- Wenzel, K.W., Kirschsieper, H.E. Aspects of the absorption of oral L-thyroxine in normal man. Metabolism 1977, 26, 1–8.

- Yue, C.S., et al. When bioequivalence in healthy volunteers may not translate to bioequivalence in patients: Differential effects of increased gastric pH on the pharmacokinetics of levothyroxine capsules and tablets. J. Pharm. Pharm. Sci. 2015, 18, 844–855.

-

This compound | C16H11I4NO5 | CID 71316964 - PubChem. (n.d.). Retrieved from [Link]

-

CAS No : 671235-41-9 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Peptide deformylase - Wikipedia. (n.d.). Retrieved from [Link]

-

a-novel-antibacterial-target-peptide-deformylase.pdf - Pharmacophore. (n.d.). Retrieved from [Link]

-

Peptide deformylase (IPR023635) - InterPro entry - EMBL-EBI. (n.d.). Retrieved from [Link]

-

Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells | Antimicrobial Agents and Chemotherapy. (n.d.). Retrieved from [Link]

-

Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC - NIH. (n.d.). Retrieved from [Link]

-

The classic pathways of thyroid hormone metabolism | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Administration and Pharmacokinetics of Levothyroxine - NCBI - NIH. (n.d.). Retrieved from [Link]

-

Thyroid Hormones and Metabolism Regulation: Which Role on Brown Adipose Tissue and Browning Process? - MDPI. (n.d.). Retrieved from [Link]

-

Thyroid hormone regulation of metabolism - PubMed - NIH. (n.d.). Retrieved from [Link]

-

Thyroid Hormone Regulation of Metabolism - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

levothyroxine - ClinPGx. (n.d.). Retrieved from [Link]

-

Levothyroxine: Conventional and Novel Drug Delivery Formulations - PMC. (n.d.). Retrieved from [Link]

-

Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - ACS Publications. (n.d.). Retrieved from [Link]

-

Quantification of 11 thyroid hormones and associated metabolites in blood using isotope-dilution liquid chromatography tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Metabolomic profile of patients on levothyroxine treatment for hypothyroidism in - European Thyroid Journal. (n.d.). Retrieved from [Link]

-

Experimental models of developmental hypothyroidism - PubMed. (n.d.). Retrieved from [Link]

-

Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology. (n.d.). Retrieved from [Link]

-

16 EXPERIMENTAL ANIMAL MODEL OF THYROID DYSFUNCTION - HYPERTHYROIDISM Natasha Stojkovska1, Nevena Manevska2, Tanja Makazlieva2,. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thyroid hormone regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. This compound | C16H11I4NO5 | CID 71316964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Peptide deformylase - Wikipedia [en.wikipedia.org]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. InterPro [ebi.ac.uk]

- 12. journals.asm.org [journals.asm.org]

- 13. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Thyroid Hormone Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jms.mk [jms.mk]

- 18. etj.bioscientifica.com [etj.bioscientifica.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]

- 23. Experimental models of developmental hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Unveiling the Enigma of N-Formyl Thyroxine: A Potential Endogenous Regulator and Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thyroid hormones are fundamental regulators of metabolism, development, and cellular function. While thyroxine (T4) and its more active metabolite, triiodothyronine (T3), are well-characterized, the broader spectrum of thyroid hormone metabolites and their potential physiological roles remain an area of active investigation. This technical guide delves into the hypothetical landscape of a largely unexplored thyroxine derivative: N-Formyl Thyroxine. Drawing upon established principles of thyroid hormone metabolism, receptor biology, and the functional implications of N-formylation in other biological contexts, we propose that this compound may not be a mere metabolic curiosity but a potential endogenous regulator with unique physiological functions. This document outlines the current, albeit limited, knowledge of this compound, presents a series of hypotheses regarding its formation and function, and provides a comprehensive research roadmap for its systematic investigation. The ultimate aim is to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore this compound as a novel signaling molecule and potential therapeutic target.

The Established Landscape of Thyroid Hormone Action

The thyroid gland predominantly secretes thyroxine (T4), which serves as a prohormone.[1][2] T4 is transported through the bloodstream to target tissues, where it is converted by deiodinase enzymes into the more biologically active triiodothyronine (T3).[3] This conversion is a critical control point in thyroid hormone signaling. The physiological effects of T3 are primarily mediated by its binding to nuclear thyroid hormone receptors (TRs), which exist as two main subtypes: TRα and TRβ.[4][5] These receptors act as ligand-inducible transcription factors, modulating the expression of a vast array of genes that control metabolism, heart rate, brain development, and bone maintenance.[1][3][6]

The metabolism of thyroid hormones is a complex process involving several pathways beyond deiodination, including glucuronidation and sulfation, which primarily facilitate their excretion.[7] The study of various natural and synthetic thyroid hormone analogues has revealed that subtle structural modifications can dramatically alter receptor affinity and selectivity, leading to tissue-specific effects.[4][8][9] This principle underpins the ongoing development of thyromimetics for conditions like dyslipidemia, with the goal of maximizing metabolic benefits while minimizing cardiac side effects.[4][5][8]

This compound: A Hypothetical Endogenous Regulator?

This compound is a derivative of thyroxine in which a formyl group is attached to the alpha-amino group of the alanine side chain. While its existence has been known for decades, primarily from a chemical synthesis perspective as described in a 1951 patent, its physiological relevance remains almost entirely unexplored.[10] We hypothesize that this compound could be an endogenous molecule with specific biological roles.

Hypothesis 1: A Novel Metabolite Arising from Oxidative Stress or Enzymatic Action

While the canonical metabolic pathways of thyroxine are well-documented, the possibility of alternative modifications, such as N-formylation, has not been thoroughly investigated. In other biological systems, N-formylation of lysine residues in histone proteins has been identified as a post-translational modification that can arise from oxidative DNA damage.[11][12] It is plausible that under conditions of high oxidative stress, thyroxine could undergo a similar non-enzymatic formylation. Alternatively, specific, yet-to-be-identified enzymes could catalyze this modification.

Hypothesis 2: A Modulator of Thyroid Hormone Receptor Activity

The addition of a formyl group to the amino terminus of thyroxine would alter its size, charge, and hydrogen bonding potential. These changes could significantly impact its interaction with the ligand-binding pocket of thyroid hormone receptors. It is conceivable that this compound could exhibit:

-

Altered Receptor Affinity: It may bind to TRs with higher or lower affinity compared to T4 and T3.

-

Receptor Isoform Selectivity: The formyl group might confer preferential binding to either TRα or TRβ, leading to a distinct physiological profile.[4][5]

-

Agonist or Antagonist Activity: this compound could act as an agonist, mimicking the effects of T3, or as an antagonist, blocking the receptor and inhibiting thyroid hormone signaling.

Hypothesis 3: A Signaling Molecule with Novel Receptor Interactions

It is also possible that this compound does not interact with classical thyroid hormone receptors but rather engages with a distinct set of targets. For instance, N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes, signaling through formyl peptide receptors (FPRs) and playing a role in the innate immune response.[13] This raises the intriguing possibility that this compound could function as an immunomodulatory molecule, linking thyroid physiology with inflammatory processes.

A Proposed Research Roadmap for the Investigation of this compound

To systematically explore the potential physiological roles of this compound, a multi-faceted research approach is required.

Part A: Chemical Synthesis and Characterization

The first essential step is the availability of pure this compound. While commercially available from several suppliers, in-house synthesis may be necessary for specific applications like isotopic labeling.[14][15][16]

Conceptual Protocol for N-Formylation of Thyroxine:

A number of methods for the N-formylation of amines and amino acids have been described.[13][17][18] A common approach involves the use of a formylating agent in an appropriate solvent system.

-

Dissolution: Dissolve L-thyroxine in a suitable solvent, such as dimethylformamide (DMF).

-

Formylating Agent: Introduce a formylating agent. A mixture of formic acid and acetic anhydride, or ethyl formate, can be used.[17]

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period.

-

Quenching and Purification: Quench the reaction and purify the this compound product using techniques such as high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the synthesized compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Part B: In Vitro Characterization

Protocol 1: Competitive Radioligand Binding Assays

This experiment will determine the binding affinity of this compound for the TRα and TRβ receptor isoforms.

-

Receptor Preparation: Prepare nuclear extracts from cells overexpressing human TRα or TRβ, or use purified recombinant receptors.

-

Assay Setup: In a multi-well plate, combine the receptor preparation with a constant concentration of radiolabeled T3 (e.g., [¹²⁵I]T3).

-

Competition: Add increasing concentrations of unlabeled T3 (for the standard curve) or this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate receptor-bound from free radioligand using a method like filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibition constant) for this compound for each receptor isoform.

Protocol 2: Reporter Gene Assays

This assay will determine whether this compound acts as an agonist or antagonist at the TRs.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with expression plasmids for the desired TR isoform (TRα or TRβ) and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with varying concentrations of T3 (positive control), this compound, or vehicle. To test for antagonist activity, co-treat cells with a fixed concentration of T3 and varying concentrations of this compound.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Plot the reporter gene activity against the concentration of the test compound. Determine the EC50 (effective concentration for 50% of maximal response) for agonism or the IC50 for antagonism.

Part C: Ex Vivo and In Vivo Analysis

Protocol 3: Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Detection

A highly sensitive and specific analytical method is crucial for detecting and quantifying this compound in biological matrices.[19]

-

Sample Preparation: Extract this compound from biological samples (e.g., plasma, serum, tissue homogenates) using liquid-liquid or solid-phase extraction. Incorporate a stable isotope-labeled internal standard.

-

Chromatographic Separation: Separate the extracted analytes using a reverse-phase HPLC column with a suitable mobile phase gradient.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both this compound and the internal standard for high specificity and sensitivity.

-

Method Validation: Validate the method for linearity, accuracy, precision, and limit of detection according to established guidelines.

-

Application: Use the validated method to screen for the presence of endogenous this compound in various biological samples from healthy individuals and in models of disease (e.g., thyroid disorders, inflammatory conditions).

Visualization of Experimental Workflows

Caption: Overall research workflow for the investigation of this compound.

Potential Physiological and Pathophysiological Implications

The elucidation of the physiological role of this compound could open up new avenues in our understanding of thyroid biology and pathology. Depending on its functional characteristics, it could be implicated in:

-

Fine-tuning Metabolic Rate: As a selective TR modulator, it could offer a more nuanced control of energy expenditure than T3.

-

Inflammation and Immunity: If it interacts with formyl peptide receptors, it could be a key link between the endocrine and immune systems.

-

Pathophysiology of Disease: Aberrant levels of this compound, potentially linked to oxidative stress, might contribute to the pathology of various diseases, including metabolic syndrome, neurodegenerative disorders, and cancer.

Conclusion

This compound represents a significant knowledge gap in thyroid hormone biology. The hypotheses and experimental frameworks presented in this guide are intended to catalyze research into this enigmatic molecule. By systematically investigating its synthesis, receptor interactions, and physiological effects, the scientific community can determine whether this compound is a dormant metabolite or a key player in a previously unrecognized layer of endocrine regulation. The potential for discovering a new endogenous signaling molecule and a novel class of therapeutic targets makes the exploration of this compound a compelling scientific endeavor.

References

-

Thyroxine. Wikipedia.

-

Moreno, M., et al. (2020). Thyroid Hormone Analogues: An Update. PubMed Central.

-

Moreno, M., et al. (2020). Thyroid Hormone Analogues: An Update. ResearchGate.

-

Moreno, M., et al. (2020). Thyroid Hormone Analogues: An Update. PubMed.

-

Thyroid and Parathyroid Hormones. Endocrine Society. (2022).

-

Lanni, A., et al. (2019). Thyroid hormone metabolites and analogues. PubMed.

-

Thyroxine. You and Your Hormones.

-

Köhrle, J. (2021). Novel thyroid hormone analogues, enzyme inhibitors and mimetics, and their action. Semantic Scholar.

-

Gereben, B., et al. (2017). Metabolism of Thyroid Hormone. Endotext - NCBI Bookshelf.

-

Thyroid Hormone: What It Is & Function. Cleveland Clinic. (2022).

-

Hems, B. A., & Clayton, J. C. (1951). Preparation of thyroxine and its derivatives. Google Patents.

-

Fruzza, A. G., et al. (2018). Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. National Institutes of Health.

-

Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PNAS.

-

Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PubMed.

-

This compound. Biosynth.

-

Pappa, V., et al. (2018). Rapid HPLC analysis of thyroid gland hormones tri-iodothyronine (T-3) and thyroxine (T-4) in human biological fluids after SPE. ResearchGate.

-

Löffler, J., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. PubMed.

-

d'Herbomez, M. (2009). Thyroxine (T4) and tri-iodothyronine (T3) measurements: assay methods and clinical use in thyroid function assessment. ResearchGate.

-

Thyroid hormones. Wikipedia.

-

This compound. Pharmaffiliates.

-

De Zotti, M., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PubMed Central.

-

Reddy, P. G., et al. (2010). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate.

-

This compound. Santa Cruz Biotechnology.

-

This compound. Sigma-Aldrich.

Sources

- 1. Thyroxine - Wikipedia [en.wikipedia.org]

- 2. yourhormones.info [yourhormones.info]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Thyroid Hormone Analogues: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. endocrine.org [endocrine.org]

- 7. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thyroid hormone metabolites and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US2579668A - Preparation of thyroxine and its derivatives - Google Patents [patents.google.com]

- 11. pnas.org [pnas.org]

- 12. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biosynth.com [biosynth.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. scbt.com [scbt.com]

- 17. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

N-Formyl Thyroxine: An In-Depth Technical Review of a Levothyroxine-Related Compound and its Hypothetical Pro-Drug Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl Thyroxine, chemically identified as (S)-2-Formamido-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid, is primarily recognized in the pharmaceutical industry as a process-related impurity in the synthesis of Levothyroxine (L-thyroxine, T4).[1][2][3] While its role as an impurity is well-documented, its potential as a thyroxine pro-drug remains a compelling yet largely unexplored area of research. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and a critical evaluation of its hypothetical pro-drug characteristics. Drawing upon established principles of drug metabolism and analytical chemistry, we present detailed experimental protocols to rigorously investigate its in vivo conversion to thyroxine, biological activity, and pharmacokinetic profile. This document is intended to serve as a foundational resource for researchers interested in the nuanced pharmacology of thyroid hormone analogs and the development of novel pro-drug strategies for hypothyroidism treatment.

Introduction: The Rationale for a Thyroxine Pro-Drug

Levothyroxine is the standard of care for treating hypothyroidism.[4] However, its oral bioavailability can be variable, influenced by food, concomitant medications, and gastrointestinal conditions.[5][6] A pro-drug strategy, wherein an inactive or less active precursor is metabolized into the active drug in the body, could offer several advantages, including improved absorption, enhanced stability, and potentially a more controlled release profile, leading to more consistent therapeutic levels of thyroxine.[7][8]

This compound, by virtue of its structure—a temporary modification of the primary amine group of the thyroxine molecule—presents a plausible candidate for such a pro-drug. The central hypothesis is that the N-formyl group could be cleaved in vivo, either enzymatically or through hydrolysis, to release the parent thyroxine molecule.

Chemical Profile and Synthesis of this compound

This compound is a derivative of L-thyroxine where the primary amine of the alanine side chain is formylated.[9][10][11]

| Property | Value | Source |

| Chemical Name | (S)-2-Formamido-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid | [10] |

| Synonyms | N-Formyl-T4, Levothyroxine N-Formyl Impurity | [2][12] |

| CAS Number | 671235-41-9 | [9][13] |

| Molecular Formula | C₁₆H₁₁I₄NO₅ | [9] |

| Molecular Weight | 804.88 g/mol | [9] |

The synthesis of this compound is intrinsically linked to the manufacturing process of Levothyroxine itself. One of the established synthetic routes for L-thyroxine involves the use of a formyl group as a protecting group for the primary amine during certain reaction steps.[14][15] The final step in such a synthesis is the de-formylation (hydrolysis) to yield L-thyroxine. Incomplete hydrolysis can result in this compound as a process-related impurity.

A generalized synthetic scheme is depicted below:

The Pro-Drug Hypothesis: Mechanisms of In Vivo Conversion

The central tenet of this compound as a pro-drug is its conversion to L-thyroxine in the body. This conversion would most likely occur through the enzymatic or chemical hydrolysis of the amide bond of the N-formyl group.

Enzymatic De-formylation

While peptide deformylases that remove N-terminal formyl groups from proteins are known to exist in eukaryotes, they are primarily located within mitochondria and are involved in the processing of mitochondrially synthesized proteins.[1][16] This localization makes them unlikely candidates for the systemic metabolism of an orally administered pro-drug.

A more plausible enzymatic pathway involves non-specific hydrolases present in the gastrointestinal tract, liver, or plasma. The metabolism of N-acyl amino acids, a broader class of molecules to which this compound belongs, is known to involve hydrolysis by enzymes such as fatty acid amide hydrolase (FAAH).[2][3][17] Although FAAH typically acts on longer-chain fatty acid amides, its substrate specificity towards a formylated amino acid derivative like this compound would require experimental verification.

Chemical Hydrolysis

The acidic environment of the stomach could potentially mediate the hydrolysis of the N-formyl group. The stability of this compound at various pH levels corresponding to different sections of the gastrointestinal tract would need to be determined to assess the contribution of non-enzymatic conversion.

Experimental Protocols for Pro-Drug Evaluation

To validate the pro-drug hypothesis for this compound, a series of in vitro and in vivo experiments are necessary.

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound for use in subsequent experiments.

Methodology:

-

N-Formylation of L-Thyroxine:

-

Dissolve L-thyroxine in a suitable solvent (e.g., formic acid).

-

Add acetic anhydride dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture for a specified period (e.g., 2-4 hours) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quench the reaction by adding cold water.

-

Collect the precipitate by filtration and wash with water.

-

-

Purification:

-

Recrystallize the crude this compound from a suitable solvent system (e.g., aqueous ethanol or acetone).

-

Alternatively, purify by column chromatography on silica gel using an appropriate eluent system.

-

-

Characterization:

-